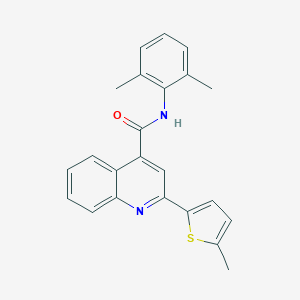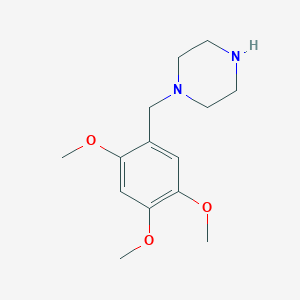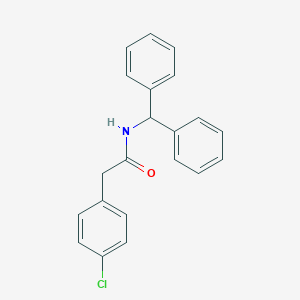
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide, also known as DMPTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTQ is a quinoline derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and receptors that are involved in various biological processes. N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of using N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide and its potential use as an anticancer agent. Additionally, research could also focus on the development of new synthetic methods for N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide that could improve its solubility and make it more suitable for use in various applications. Finally, research could also explore the potential use of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in other fields such as organic electronics and materials science.
Synthesemethoden
The synthesis of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves several steps that include the reaction of 2-amino-4,6-dimethylquinoline with 5-methylthiophene-2-carboxylic acid, followed by the reaction of the resulting product with 2,6-dimethylphenyl isocyanate. The final product is obtained after purification and characterization through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
5702-30-7 |
|---|---|
Produktname |
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Molekularformel |
C23H20N2OS |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H20N2OS/c1-14-7-6-8-15(2)22(14)25-23(26)18-13-20(21-12-11-16(3)27-21)24-19-10-5-4-9-17(18)19/h4-13H,1-3H3,(H,25,26) |
InChI-Schlüssel |
IXOYAPRUIYDGGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)




![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)

![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)


![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)